molecular formula C19H12ClFN4O B2403370 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide CAS No. 1181473-98-2

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide

Cat. No.: B2403370
CAS No.: 1181473-98-2
M. Wt: 366.78
InChI Key: RJLIHSODOGVHQR-UHFFFAOYSA-N
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Description

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring, a cyano group, and a chlorophenyl and fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)pyrazole. This intermediate is then subjected to a Knoevenagel condensation with 2-fluorobenzaldehyde and malononitrile under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is evaluated for its efficacy in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide is unique due to its combination of a pyrazole ring with both chlorophenyl and fluorophenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O/c20-15-5-7-16(8-6-15)25-12-13(11-23-25)9-14(10-22)19(26)24-18-4-2-1-3-17(18)21/h1-9,11-12H,(H,24,26)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLIHSODOGVHQR-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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